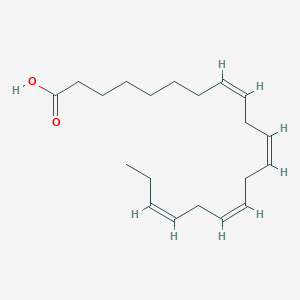

8Z,11Z,14Z,17Z-eicosatetraenoic acid

概述

描述

ω-3花生四烯酸: 是一种多不饱和脂肪酸,其化学结构的特点是在末端甲基的第三个原子处存在双键。 它是一种长链脂肪酸,在人体生理学中发挥着重要作用,特别是在细胞信号传导和炎症过程中 .

准备方法

合成路线和反应条件: ω-3花生四烯酸可以通过亚油酸的延长和脱饱和合成。 该过程涉及几个酶促步骤,包括Δ6和Δ5脱饱和酶的作用,它们将亚油酸转化为γ-亚麻酸,然后转化为二高-γ-亚麻酸,最后转化为ω-3花生四烯酸 .

工业生产方法: ω-3花生四烯酸的工业生产通常涉及从海洋产品中提取,特别是鱼油。 这些产品的质量保证是通过基于光谱和色谱技术的分析方法来维护的 .

化学反应分析

反应类型: ω-3花生四烯酸会发生各种化学反应,包括氧化、还原和取代。 这些反应对其在细胞信号传导和生物活性脂质形成中的作用至关重要 .

常用试剂和条件:

氧化: 涉及脂氧合酶和环氧合酶等酶,导致形成氢过氧化物和前列腺素。

还原: 通常涉及在催化剂存在下使用氢气等还原剂。

科学研究应用

Biological Significance

8Z,11Z,14Z,17Z-eicosatetraenoic acid is involved in various biological processes:

- Anti-inflammatory Effects : Research indicates that this compound may play a significant role in reducing inflammation. For example, a study demonstrated that the metabolite (±)5(6)-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE), derived from eicosapentaenoic acid, alleviates allergic conjunctivitis in mice by modulating inflammatory responses .

- Colitis Treatment : Another significant application of 5,6-DiHETE is its efficacy in treating dextran sulfate sodium (DSS)-induced colitis in mice. The compound was shown to improve symptoms and promote healing by inhibiting transient receptor potential vanilloid (TRPV) channel activity .

- Vascular Permeability Regulation : The compound has been implicated in regulating vascular permeability during inflammatory responses. In studies involving histamine-induced ocular inflammation models in mice, the administration of 5,6-DiHETE resulted in reduced tear volume and inflammation .

Allergic Conjunctivitis

A recent study published in Frontiers in Pharmacology explored the effects of 5,6-DiHETE on allergic conjunctivitis. Mice were sensitized with ragweed pollen and treated with varying doses of the compound. Results showed significant alleviation of symptoms such as conjunctival redness and tearing compared to control groups .

Dextran Sulfate Sodium-Induced Colitis

In another study published in the International Journal of Molecular Sciences, researchers investigated the effects of oral administration of 5,6-DiHETE on DSS-induced colitis. The treatment significantly reduced inflammation and improved overall colon health without affecting body weight .

Summary Table of Applications

作用机制

ω-3花生四烯酸主要通过其转化为生物活性脂质(如前列腺素和白三烯)来发挥作用。 这些分子与细胞膜上的特定受体相互作用,启动调节炎症、免疫反应和其他生理过程的信号通路 .

相似化合物的比较

类似化合物:

- 二十碳五烯酸 (EPA)

- 二十二碳六烯酸 (DHA)

- 亚油酸

- γ-亚麻酸

独特性: ω-3花生四烯酸的独特性在于其在形成二十烷酸类物质中的特定作用,二十烷酸类物质对于炎症反应至关重要。 与其他ω-3脂肪酸不同,它更直接地参与合成调节各种生理功能的信号分子 .

生物活性

Introduction

8Z,11Z,14Z,17Z-eicosatetraenoic acid, also known as 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE) , is a metabolite derived from eicosapentaenoic acid (EPA) and belongs to the family of polyunsaturated fatty acids (PUFAs). This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of 5,6-DiHETE, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

5,6-DiHETE exerts its effects primarily through interactions with specific receptors and signaling pathways. Notably:

- OXE Receptor Activation : 5-Oxo-6,8,11,14-eicosatetraenoic acid (5-Oxo-ETE), a related compound, activates the Gi/o-coupled OXE receptor predominantly expressed on eosinophils. This receptor plays a crucial role in mediating inflammatory responses and cell migration .

- Transient Receptor Potential Channels : Research indicates that 5,6-DiHETE can inhibit the activity of transient receptor potential vanilloid (TRPV) channels. This inhibition is significant in conditions such as colitis where TRPV channels contribute to inflammation .

Anti-inflammatory Properties

- Colitis Model : In a murine model of dextran sulfate sodium (DSS)-induced colitis, oral administration of 5,6-DiHETE significantly attenuated colon inflammation. The compound improved fecal conditions without affecting body weight changes and accelerated healing during the recovery phase .

- Allergic Conjunctivitis : A study demonstrated that 5,6-DiHETE alleviated symptoms of allergic conjunctivitis in mice by reducing tear volume and ocular inflammation. The compound's anti-inflammatory properties were assessed through various tests including the Schirmer tear test and histamine-induced inflammation models .

Vascular Effects

5,6-DiHETE influences vascular permeability and endothelial function. In vitro studies have shown that it can prevent endothelial barrier disruption induced by TRPV4 agonists, suggesting a protective role against vascular inflammation .

Chemotactic Activity

The compound has been shown to enhance eosinophil migration through endothelial monolayers. This effect is mediated by its action on the OXE receptor, promoting actin polymerization and CD11b expression in eosinophils .

Table of Key Studies

Case Studies

- Colitis Treatment : A detailed investigation into the pharmacokinetics of 5,6-DiHETE revealed its significant accumulation in inflamed colon tissues during recovery phases post-DSS treatment. This suggests a targeted therapeutic potential for inflammatory bowel diseases .

- Ocular Inflammation : Clinical evaluations indicated that treatment with 5,6-DiHETE resulted in reduced symptoms associated with allergic conjunctivitis in a controlled mouse model. The study highlighted its potential as an alternative therapeutic agent for managing ocular inflammatory conditions .

属性

IUPAC Name |

(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPCSDADVLFHHO-LTKCOYKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920517 | |

| Record name | Bishomostearidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cis-8,11,14,17-Eicosatetraenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24880-40-8, 2091-26-1 | |

| Record name | (all-Z)-8,11,14,17-Eicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24880-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bishomostearidonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024880408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bishomostearidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISHOMOSTEARIDONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K2DJ01BB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cis-8,11,14,17-Eicosatetraenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 5,6-DiHETE in reducing inflammation?

A: Research suggests that 5,6-DiHETE acts as a transient receptor potential vanilloid 4 (TRPV4) antagonist. [] By inhibiting TRPV4, 5,6-DiHETE can potentially reduce inflammation by suppressing the release of pro-inflammatory mediators and leukocyte infiltration. []

Q2: Are there any in vivo studies demonstrating the efficacy of 5,6-DiHETE in treating inflammatory conditions?

A: Yes, studies using a dextran sulfate sodium (DSS)-induced colitis mouse model have shown promising results. Oral administration of 5,6-DiHETE significantly ameliorated colon inflammation in these mice, accelerating recovery from DSS-induced diarrhea and reducing histological signs of inflammation. [, ] Additionally, 5,6-DiHETE demonstrated efficacy in a mouse model of allergic conjunctivitis, reducing symptoms like eyelid edema and tearing. []

Q3: What is the relationship between 5,6-DiHETE and omega-3 fatty acids?

A: 5,6-DiHETE is a metabolite of EPA, an omega-3 fatty acid. While both omega-3 and omega-6 fatty acids have shown potential benefits for nerve function in pre-clinical studies, research on older adults indicates that low plasma levels of both types of fatty acids, including EPA and arachidonic acid (an omega-6 fatty acid), are associated with a faster decline in peripheral nerve function. []

Q4: How does the concentration of 5,6-DiHETE change during the course of colitis?

A: In a DSS-induced colitis mouse model, 5,6-DiHETE levels in colon tissue were significantly elevated during the healing phase of colitis (days 9-18). [] This suggests a potential role for 5,6-DiHETE in promoting tissue repair and resolution of inflammation.

Q5: What is the bioavailability of orally administered 5,6-DiHETE?

A: In mice, oral administration of 5,6-DiHETE (150 or 600 μg/kg) resulted in peak plasma concentrations within 0.5 hours, followed by a gradual decrease. The estimated half-life ranged from 1.25 to 1.63 hours. []

Q6: Beyond colitis and allergic conjunctivitis, are there other potential applications for 5,6-DiHETE?

A6: While research is ongoing, the anti-inflammatory properties of 5,6-DiHETE suggest it could hold therapeutic potential for various inflammatory diseases. Further research is needed to explore these possibilities.

Q7: Where can 5,6-DiHETE be found naturally?

A: Blue back fish, particularly their intestines, are rich sources of 5,6-DiHETE. [] Sardine intestines, in particular, have been found to contain high levels of this lipid. []

Q8: Has 5,6-DiHETE been explored as a potential therapeutic target in other diseases?

A: Yes, a study investigating the effects of the traditional Chinese medicine Pien-Tze-Huang on alcoholic liver disease found that the treatment increased liver 5,6-DiHETE levels. [] This increase correlated with reduced oxidative stress and alleviation of liver damage, suggesting a possible role for 5,6-DiHETE in managing this condition.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。